molecular formula C46H89NO5 B13350064 Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate

Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate

Cat. No.: B13350064
M. Wt: 736.2 g/mol
InChI Key: RODWPGSFWOUCMW-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate is a synthetic lipid compound. It is primarily used in the field of biochemistry and pharmaceuticals, particularly in the formulation of lipid nanoparticles for drug delivery systems. This compound is known for its ability to form stable complexes with various molecules, making it a valuable tool in the development of advanced therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate typically involves a multi-step process. One common method includes the esterification of heptadecanoic acid with 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to remove any impurities and obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the study of lipid-protein interactions and membrane dynamics.

    Medicine: Utilized in the formulation of lipid nanoparticles for drug delivery, particularly in mRNA vaccines.

    Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to target cells. The compound interacts with cellular membranes, promoting endocytosis and subsequent release of the encapsulated agents into the cytoplasm .

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
  • Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate

Uniqueness

Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate is unique due to its specific structural features, such as the presence of the pentylcyclohexyl group, which imparts distinct physicochemical properties. This uniqueness makes it particularly effective in forming stable lipid nanoparticles and enhancing the delivery of therapeutic agents[5][5].

Properties

Molecular Formula

C46H89NO5

Molecular Weight

736.2 g/mol

IUPAC Name

(4-pentylcyclohexyl) 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C46H89NO5/c1-4-7-10-12-16-23-30-43(31-24-17-13-11-8-5-2)51-45(49)32-25-18-14-20-27-38-47(40-41-48)39-28-21-15-19-26-33-46(50)52-44-36-34-42(35-37-44)29-22-9-6-3/h42-44,48H,4-41H2,1-3H3

InChI Key

RODWPGSFWOUCMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC1CCC(CC1)CCCCC)CCO

Origin of Product

United States

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